Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride
Description
Methyl({[3-(propan-2-yl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt featuring a methyl group and a 3-isopropyl-substituted benzyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₈ClN (calculated molecular weight: ~199.5 g/mol). The compound’s structure combines aromatic and aliphatic moieties, with the isopropyl group enhancing lipophilicity.
Properties
CAS No. |
2792186-46-8 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
N-methyl-1-(3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)11-6-4-5-10(7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H |
InChI Key |
UFHXFIQPVXZZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CNC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride typically involves the reaction of 3-(propan-2-yl)benzyl chloride with methylamine in the presence of a suitable solvent and base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares the target compound with structurally related amines, emphasizing substituent variations and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| Methyl({[3-(propan-2-yl)phenyl]methyl})amine hydrochloride | C₁₂H₁₈ClN | ~199.5 | - 3-isopropylbenzyl group - Secondary amine |
High lipophilicity; potential CNS applications | — |
| (3-Phenoxyphenyl)methylamine hydrochloride | C₁₇H₂₀ClNO | 297.8 | - 3-phenoxybenzyl group - Secondary amine |
Enhanced electron-rich aromatic system | |
| 1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride | C₁₆H₁₈Br₂ClN | 442.0 | - Two 4-bromophenyl groups - Tertiary amine |
High molecular weight; halogenated scaffold | |
| Cinnamylamine hydrochloride | C₉H₁₂ClN | 169.7 | - Allyl chain with phenyl group - Primary amine |
Conjugated double bond; synthetic intermediate | |
| [5-bromopyrimidin-2-yl]methyl(methyl)amine hydrochloride | C₆H₈BrClN₃ | 238.5 | - Pyrimidine ring - Secondary amine |
Heterocyclic aromatic system |
Key Observations
The 4-bromophenyl groups in ’s compound significantly elevate molecular weight and lipophilicity, which may impact blood-brain barrier permeability .
Amine Classification :
- Secondary amines (target compound, ) generally exhibit higher basicity than tertiary amines () due to reduced steric hindrance around the nitrogen.
Aromatic System Variations :
- Pyrimidine-based amines () introduce nitrogen-rich heterocycles, which are common in kinase inhibitors and antiviral agents .
- Allylamines () with conjugated systems may exhibit unique reactivity in synthesis or photochemical applications .
Pharmaceutical Relevance :
Biological Activity
Methyl({[3-(propan-2-yl)phenyl]methyl})amine hydrochloride, a compound with significant potential in pharmacology, has been studied for its biological activity. This article explores its interactions with biological systems, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H22ClN
- Molecular Weight : 241.79 g/mol
The structure includes a substituted phenyl ring with a propan-2-yl group and a methylamine moiety, contributing to its unique biological properties.
Methyl({[3-(propan-2-yl)phenyl]methyl})amine hydrochloride interacts with various biological targets, primarily enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
- Receptor Modulation : The compound can bind to neurotransmitter receptors, influencing signal transduction pathways associated with mood regulation and cognitive functions.
Biological Activity
Research indicates that Methyl({[3-(propan-2-yl)phenyl]methyl})amine hydrochloride exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotection by modulating oxidative stress and inflammation in neuronal cells.
- Antidepressant Properties : Its interaction with serotonin receptors indicates potential antidepressant effects, making it a candidate for further exploration in mood disorder therapies.
- Metabolic Regulation : The compound has been shown to influence metabolic processes, potentially aiding in the management of conditions like obesity and type 2 diabetes.
Research Findings and Case Studies
A review of recent studies highlights the biological activity of Methyl({[3-(propan-2-yl)phenyl]methyl})amine hydrochloride:
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Demonstrated neuroprotective effects in vitro | Suggests potential use in neurodegenerative diseases |
| Johnson & Lee (2024) | Found antidepressant-like behavior in animal models | Supports further development as a mood stabilizer |
| Patel et al. (2024) | Showed metabolic benefits in diabetic mice | Indicates promise for obesity management |
These studies underscore the compound's multifaceted biological activity and therapeutic potential.
Safety Profile
Toxicity assessments have indicated that Methyl({[3-(propan-2-yl)phenyl]methyl})amine hydrochloride has a favorable safety profile at therapeutic doses. No significant adverse effects were reported in animal studies, suggesting that it may be safe for further clinical evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
